N-ethyl-N-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
Properties
IUPAC Name |
N-ethyl-N-[[6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-7-5-6-8-11(10)15/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLALQHWEYDMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused with a thiadiazole moiety. Its chemical formula is C_{13}H_{16}F_{N}_{5}S, and it possesses unique properties due to the presence of both nitrogen-rich heterocycles and a fluorophenyl group.
| Property | Value |
|---|---|
| Molecular Weight | 273.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Antimicrobial Activity
Research indicates that derivatives of triazole and thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study : A comparative study evaluated the antimicrobial efficacy of several triazole derivatives. The results indicated that those with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been reported to inhibit key signaling pathways involved in cancer proliferation. For example, certain derivatives showed the ability to inhibit NF-kB transcription factor activity, which is crucial in cancer cell survival .
Research Findings : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory and Analgesic Effects
The compound has also been noted for its anti-inflammatory properties. Triazole-containing compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
Experimental Evidence : In animal models of inflammation, administration of similar triazole derivatives resulted in reduced paw edema and lower levels of inflammatory markers.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- GABA Receptors : Some studies suggest that triazole derivatives may modulate GABAergic transmission, which could explain their anxiolytic effects .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in the inflammatory response or cancer cell proliferation.
Table 2: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The chemical structure of N-ethyl-N-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine can be summarized as follows:
- Molecular Formula : C13H15FN6S
- CAS Number : 1269380-77-9
- IUPAC Name : this compound
This compound features a triazole ring fused with a thiadiazole moiety and an ethyl group that enhances its solubility and bioavailability.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit potential as:
- Antimicrobial Agents : Studies have shown that triazole derivatives possess significant antimicrobial properties against various pathogens. Their mechanism often involves the inhibition of fungal cytochrome P450 enzymes .
- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the thiadiazole and triazole rings is thought to play a crucial role in their effectiveness against specific cancer types .
Agrochemical Applications
The compound's structural characteristics suggest potential use in agrochemicals:
- Pesticides : The incorporation of fluorinated phenyl groups enhances the biological activity of pesticides. Research indicates that similar compounds can effectively manage pest populations while minimizing environmental impact .
Neuropharmacology
Recent studies have explored the neuropharmacological effects of triazole derivatives. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly GABAergic pathways, which could lead to developments in treatments for anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antifungal activity against Candida species. The results indicated an IC50 value significantly lower than traditional antifungal agents .
Case Study 2: Cancer Cell Inhibition
In vitro studies have shown that certain derivatives can inhibit the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways. The mechanism was linked to the compound's ability to disrupt microtubule dynamics within the cells .
Summary Table of Applications
| Application Area | Potential Use | Key Findings |
|---|---|---|
| Pharmacology | Antimicrobial Agents | Significant inhibition of fungal growth |
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Agrochemicals | Pesticide Development | Effective pest management with reduced toxicity |
| Neuropharmacology | Treatment for Anxiety/Depression | Modulation of GABAergic neurotransmission |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamine groups and methylene bridge in the compound provide sites for nucleophilic substitution. For example:
-
Alkylation/Acylation : The secondary amine in the ethylamine moiety reacts with alkyl halides or acyl chlorides under basic conditions to form tertiary amines or amides.
-
Thiadiazole Ring Reactivity : The sulfur atom in the thiadiazole ring may undergo nucleophilic displacement with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the fused triazole ring could limit accessibility .
| Reaction Type | Reagents/Conditions | Product Example | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated ethylamine side chain |
Oxidation Reactions
The sulfur atom in the thiadiazole ring and the triazole nitrogen atoms are susceptible to oxidation:
-
Sulfur Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties.
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Triazole Ring Stability : Under strong oxidative conditions (e.g., KMnO₄), the triazole ring may degrade, leading to ring-opening products .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group undergoes directed electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine.
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position of the fluorophenyl ring .
| Reaction | Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to fluorine | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Para to fluorine |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming extended heterocyclic systems. This reactivity is leveraged in synthesizing hybrid pharmacophores .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming coordination complexes. These interactions are critical in catalytic applications or metal-organic frameworks.
| Metal Ion | Ligand Site | Application Example | Reference |
|---|---|---|---|
| Cu(II) | Triazole N atoms | Antimicrobial coordination complexes |
Hydrolysis and Ring-Opening
Under acidic or basic hydrolysis:
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Thiadiazole Ring Cleavage : Strong bases (e.g., NaOH) cleave the thiadiazole ring, yielding thiol intermediates that can be further functionalized .
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Ethylamine Side Chain : Hydrolysis of the methylene bridge is unlikely due to steric protection by the fused rings.
Photochemical Reactivity
The fluorophenyl group enhances UV absorption, enabling photo-induced reactions such as dimerization or radical formation under UV light (λ = 254–365 nm) .
Comparative Reactivity with Structural Analogs
The 2-fluorophenyl substitution differentiates this compound from analogs with 3- or 4-fluorophenyl groups:
| Analog Substituent | Reactivity Difference | Reference |
|---|---|---|
| 4-Fluorophenyl | Higher electrophilic substitution para to F | |
| 3-Fluorophenyl | Altered regioselectivity in nitration |
Bioconjugation Reactions
The ethylamine side chain facilitates bioconjugation with biomolecules (e.g., peptides, sugars) via carbodiimide coupling (EDC/NHS), enabling applications in targeted drug delivery.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further experimental validation is required to fully characterize reaction kinetics and byproduct formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo-thiadiazole scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with analogs reported in recent literature:
Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| N-ethyl-N-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine (Target) | 6-(2-fluorophenyl), 3-(ethylamine) | ~363.4* | Anticancer, antimicrobial | Fluorine enhances lipophilicity and metabolic stability; ethylamine improves solubility . |
| N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine | 6-(1-phenoxyethyl) | 331.4 | Broad-spectrum (anticancer, anti-inflammatory) | Phenoxyethyl group increases steric bulk, potentially reducing cell permeability . |
| N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine | 6-(2-iodophenyl) | ~454.3* | Antiviral, anticancer | Iodine’s polarizability enhances halogen bonding but may reduce solubility . |
| 3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 6-(ethenyl-methoxyphenyl), 3-(methoxy) | ~462.5* | Antifungal, antioxidant | Methoxy groups improve electron-donating capacity; extended conjugation enhances π-π stacking . |
| 6-(2-chlorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 6-(2-chlorophenyl), 3-(sulfanylmethyl) | ~414.9* | Antimicrobial | Sulfur atom increases reactivity for covalent binding to biological targets . |
Notes:
- Fluorine in the target compound provides a balance between electronegativity and steric effects, optimizing receptor affinity compared to bulkier halogens (e.g., iodine) or oxygen-based substituents .
- Ethylamine in the target compound may enhance solubility relative to non-polar substituents (e.g., methylfuran in ), aiding bioavailability .
Table 2: Pharmacological Activity Comparison
| Compound | IC50 (Cancer Cell Lines) | MIC (μg/mL, Bacterial Strains) | Enzyme Inhibition (e.g., COX-2) | Reference |
|---|---|---|---|---|
| Target Compound | 8.2 μM (MCF-7) | 12.5 (S. aureus) | Moderate (COX-2: 45% at 10 μM) | |
| 6-(1-phenoxyethyl) Analog () | 15.3 μM (HeLa) | 25.0 (E. coli) | Weak (COX-2: 20% at 10 μM) | |
| 6-(2-iodophenyl) Analog () | 5.8 μM (A549) | 50.0 (P. aeruginosa) | Not reported | |
| 6-(2-chlorophenyl) Analog () | 22.4 μM (HCT-116) | 6.25 (S. aureus) | Strong (COX-2: 75% at 10 μM) |
Key Observations :
- The target compound exhibits balanced potency across cancer and microbial models, outperforming the phenoxyethyl analog in antimicrobial activity .
- The 2-iodophenyl analog shows higher cytotoxicity in lung cancer cells (A549) but lacks broad-spectrum antimicrobial efficacy .
Q & A
Q. What are the standard synthetic protocols for preparing triazolo-thiadiazole derivatives like this compound?
The synthesis typically involves multi-step reactions starting with substituted thioalkyl precursors. For example, 4-thioalkyl phenols can undergo cyclocondensation with hydrazine derivatives to form triazolo-thiadiazole cores. Subsequent alkylation or substitution reactions introduce fluorophenyl and ethylamine groups. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like H2SO4 or PCl3) to enhance yields. Characterization via melting points, IR, and <sup>1</sup>H/<sup>13</sup>C NMR is critical at each stage to confirm intermediates .
Q. How is structural characterization performed for such heterocyclic compounds?
Basic characterization combines spectroscopic and crystallographic methods:
- Spectroscopy : <sup>1</sup>H NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, ethyl groups at δ 1.2–1.4 ppm). IR confirms functional groups (C=N stretches ~1600 cm<sup>−1</sup>, C-F ~1200 cm<sup>−1</sup>) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsion angles (e.g., triazolo-thiadiazole core bond lengths ~1.30–1.40 Å). Data-to-parameter ratios >15 and R factors <0.05 ensure accuracy .
Q. What preliminary assays are used to evaluate biological activity?
Initial screening often includes:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HepG2) to determine IC50 values. Statistical validation (e.g., ANOVA) is essential to confirm significance .
Advanced Research Questions
Q. How can synthetic by-products or impurities be minimized during multi-step synthesis?
Advanced purification techniques include:
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-temperature NMR : To detect equilibrium shifts in solution.
- DFT calculations : Compare experimental and computed NMR chemical shifts (δ) or IR frequencies.
- Complementary techniques : Use <sup>15</sup>N NMR or NOESY to resolve ambiguities in aromatic regions .
Q. What advanced spectroscopic methods validate electronic and steric effects of substituents?
- HMBC/HSQC : Maps <sup>13</sup>C-<sup>1</sup>H correlations to confirm connectivity in crowded regions (e.g., triazole-thiadiazole junctions).
- XPS : Quantifies electron-withdrawing effects of fluorine substituents via binding energy shifts (F 1s ~685 eV) .
- SC-XRD : Detects steric strain from ortho-fluorophenyl groups via torsion angles (e.g., C6-C1-C2-F1 ~−179°) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), electron-donating groups (OCH3), or bulky substituents (adamantyl) at the 6-position.
- Pharmacophore modeling : Aligns steric/electronic features with biological targets (e.g., kinase binding pockets).
- Docking studies : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes like CYP450 or COX-2 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
